molecular formula C7H8N2O4 B2980376 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid CAS No. 143469-00-5

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid

Cat. No. B2980376
CAS RN: 143469-00-5
M. Wt: 184.151
InChI Key: WTYRDMBLJXBKGB-UHFFFAOYSA-N
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Description

“2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid” is a chemical compound with the CAS number 143469-00-5 . It has a molecular weight of 184.15 and a molecular formula of C7H8N2O4 .


Molecular Structure Analysis

The molecular structure of “2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid” consists of a 5-membered oxazole ring attached to a formamido group and an acetic acid group . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

“2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid” is a solid at room temperature . Other physical and chemical properties such as boiling point, density, and refractive index are not specified in the sources I found .

Scientific Research Applications

Proteomics Research

In the field of proteomics, this compound is utilized for the study of protein expression, interaction, and function. It can be used as a building block for synthesizing peptides or as a reagent in labeling studies to track protein behavior under different conditions .

Gene Editing

The compound finds application in gene editing research, particularly in the development of novel gene delivery systems. Its chemical structure allows for the creation of vectors that can efficiently introduce genetic material into cells .

Antibacterial Agents

Research has shown that oxazole derivatives, including this compound, exhibit antibacterial properties. They can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

This compound is studied for its potential to act as an enzyme inhibitor. By binding to the active sites of enzymes, it can modulate their activity, which is crucial in understanding disease mechanisms and developing therapeutic agents .

Molecular Biology

In molecular biology, “2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid” is used in the study of molecular interactions and processes. It can be part of assays that help elucidate the molecular pathways of various cellular functions .

Pharmacology

The compound’s role in pharmacology is significant, especially in drug discovery and development. Its structural features are valuable in the synthesis of pharmacologically active molecules that can lead to new treatments for diseases .

Biochemistry

Biochemists use this compound to study metabolic pathways and chemical reactions within living organisms. It serves as a precursor or an intermediate in synthetic reactions that mimic biological processes .

Genetics

Genetic research also benefits from this compound, particularly in the study of genetic variations and their impact on organismal traits. It can be used in genetic assays to understand the influence of certain genes on phenotypic outcomes .

Future Directions

The future directions for research on “2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activity. Oxazole derivatives are a focus of ongoing research due to their presence in various biologically active compounds .

properties

IUPAC Name

2-[(5-methyl-1,2-oxazole-4-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-4-5(2-9-13-4)7(12)8-3-6(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYRDMBLJXBKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid

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